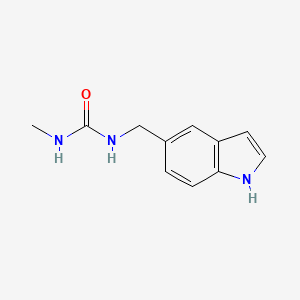

1-(1H-indol-5-ylmethyl)-3-methylurea

説明

1-(1H-Indol-5-ylmethyl)-3-methylurea is a urea derivative featuring an indole moiety substituted at the 5-position with a methyl group linked to the urea backbone. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including neurotransmitters, antifungal agents, and kinase inhibitors .

特性

IUPAC Name |

1-(1H-indol-5-ylmethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-12-11(15)14-7-8-2-3-10-9(6-8)4-5-13-10/h2-6,13H,7H2,1H3,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTILAYJMHABSQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(1H-indol-5-ylmethyl)-3-methylurea typically involves the reaction of an indole derivative with a methylurea compound. One common synthetic route involves the use of indole-5-carboxaldehyde as a starting material. The aldehyde group is first reduced to an alcohol, which is then converted to a bromide. This bromide is then reacted with methylurea to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

化学反応の分析

1-(1H-indol-5-ylmethyl)-3-methylurea can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.

科学的研究の応用

1-(1H-indol-5-ylmethyl)-3-methylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 1-(1H-indol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following comparison focuses on urea derivatives and indole-containing analogs, emphasizing structural variations, synthetic pathways, and functional properties.

Urea Derivatives with Aromatic Substituents

Key Differences :

- Synthesis : DCPMU and IPPMU are synthesized via straightforward alkylation of urea precursors, while indole-containing analogs require more complex steps, such as coupling indole aldehydes with methylurea precursors (similar to methods in ).

Indole-Imidazole Hybrids

Several indole-imidazole hybrids (e.g., compounds 74–79 and 37–39 ) share structural motifs with the target compound but differ in core functionality:

Contrast with Target Compound :

- Biological Activity : Imidazole-indole hybrids show antifungal properties via CYP51 inhibition , suggesting that the urea analog might exploit similar targets but with modified binding kinetics.

Chlorinated Urea Derivatives

Chlorinated analogs like DCPMU and DCPU (1-(3,4-dichlorophenyl)urea) highlight the impact of halogenation:

Structural Insights :

- Chlorine atoms in DCPMU enhance environmental persistence but reduce metabolic stability compared to the indole-based urea, which may undergo faster enzymatic degradation .

生物活性

1-(1H-indol-5-ylmethyl)-3-methylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-(1H-indol-5-ylmethyl)-3-methylurea is characterized by the presence of an indole moiety linked to a methylurea group. This unique structure contributes to its diverse biological properties.

Biological Activities

The biological activities of 1-(1H-indol-5-ylmethyl)-3-methylurea include:

- Antimicrobial Activity : Research indicates that indole derivatives exhibit significant antimicrobial effects against various bacterial strains, including multidrug-resistant strains. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 0.13 µg/mL .

- Anticancer Potential : Compounds with similar structures have shown promising antiproliferative activity against various cancer cell lines such as HCT116, MCF-7, and A549 . The mechanism often involves the inhibition of key cellular pathways like PI3K and mTORC1 .

- Anti-inflammatory Effects : Indole derivatives are also being explored for their anti-inflammatory properties, which may contribute to their therapeutic potential in various diseases.

The mechanism of action for 1-(1H-indol-5-ylmethyl)-3-methylurea likely involves:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity. This interaction can trigger downstream signaling pathways critical for various biological processes.

- Membrane Disruption : Some studies suggest that indole derivatives can form pores in microbial cell membranes, facilitating the entry of the compound and enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship of indole derivatives indicates that modifications to the indole ring and urea functional group can significantly affect biological activity. For instance:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Substitution on Indole Ring | Enhanced antimicrobial activity | |

| Altered Urea Group | Increased anticancer potency | |

| Lipophilicity Changes | Reduced cytotoxicity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several indole derivatives, including 1-(1H-indol-5-ylmethyl)-3-methylurea. The results demonstrated high efficacy against Gram-positive bacteria, with MIC values comparable to established antibiotics like levofloxacin. The study highlighted the importance of structural modifications in enhancing activity while minimizing cytotoxic effects on human cells .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines showed that compounds similar to 1-(1H-indol-5-ylmethyl)-3-methylurea exhibited significant antiproliferative effects. These compounds were tested against various cancer types, showing promising results in inhibiting tumor growth through targeted pathways such as PI3K/mTOR signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。